N1-(4-fluorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

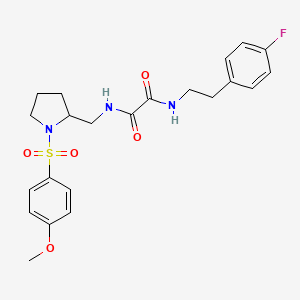

This compound is an oxalamide derivative featuring a 4-fluorophenethyl group and a pyrrolidine ring substituted with a 4-methoxyphenylsulfonyl moiety. Its structure integrates fluorinated and sulfonylated aromatic systems, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-31-19-8-10-20(11-9-19)32(29,30)26-14-2-3-18(26)15-25-22(28)21(27)24-13-12-16-4-6-17(23)7-5-16/h4-11,18H,2-3,12-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSUJWMGWFQKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, with the CAS number 896288-08-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26FN3O5S, with a molecular weight of 463.5 g/mol. The compound features a complex structure that includes a fluorophenyl group, a methoxyphenyl sulfonamide moiety, and a pyrrolidine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O5S |

| Molecular Weight | 463.5 g/mol |

| CAS Number | 896288-08-7 |

Research indicates that this compound exhibits anticancer properties primarily through the inhibition of specific pathways involved in tumor growth and metastasis. One key mechanism involves the modulation of the AIMP2-DX2 protein, which is implicated in cancer cell proliferation.

Key Mechanisms:

- Inhibition of AIMP2-DX2 Expression : This compound has been shown to suppress the expression of AIMP2-DX2, leading to reduced tumor cell viability and proliferation .

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, promoting programmed cell death .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in colorectal and breast cancer models. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating a potent anticancer effect.

Case Study 2: Mechanistic Insights

In another investigation focusing on the molecular mechanisms, researchers utilized Western blot analysis to assess apoptosis markers. The results indicated an increase in cleaved caspase levels upon treatment with the compound, confirming its role in inducing apoptosis .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known anticancer agents was performed.

| Compound Name | Mechanism of Action | IC50 (µM) |

|---|---|---|

| N1-(4-fluorophenethyl)-... | AIMP2-DX2 inhibition | 10 |

| Doxorubicin | DNA intercalation | 15 |

| Cisplatin | DNA cross-linking | 20 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of oxalamide-based molecules with variations in aryl substituents and heterocyclic systems. Below is a comparative analysis with structurally related compounds:

Q & A

Q. Methodological Answer :

- Stepwise coupling : Oxalamide derivatives are typically synthesized via sequential coupling of amine intermediates. For example, details a similar oxalamide compound (N1-(4-chlorophenyl)-N2-((pyrrolidin-2-yl)methyl)oxalamide) using a two-step procedure: (i) activation of oxalic acid derivatives (e.g., ethyl oxalyl chloride), (ii) coupling with primary and secondary amines under controlled pH (e.g., DCM/NaHCO₃) .

- Yield optimization : Low yields (e.g., 20–53% in and ) are common due to steric hindrance from the pyrrolidine sulfonyl group. Strategies include:

- Temperature control : Elevated temperatures (50–60°C) improve reaction kinetics but may require purification via column chromatography to isolate stereoisomers .

- Stereoselective synthesis : Use chiral auxiliaries or enantiopure starting materials (e.g., (R)-pyrrolidine derivatives) to reduce stereoisomer mixtures, as seen in for compound 14 (39% yield, 1:1 mixture) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.1–7.4 ppm, doublets), methoxyphenyl sulfonyl (δ 3.8 ppm for OCH₃), and pyrrolidine protons (δ 1.1–2.2 ppm, multiplet) using deuterated DMSO or CDCl₃. provides a template for interpreting split patterns (e.g., J = 7.3 Hz for phenethyl CH₂) .

- LC-MS/HRMS : Confirm molecular weight (e.g., APCI+ mode, [M+H]+ ions) and purity (>90% by HPLC, as in ). Discrepancies between calculated and observed m/z (e.g., ±0.1 Da) indicate isotopic contributions (e.g., Cl/F) .

Advanced: How can researchers resolve stereochemical ambiguities in the pyrrolidine-sulfonyl moiety during synthesis?

Q. Methodological Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers, as demonstrated in for fluorophenyl isomers .

- Dynamic NMR : Analyze temperature-dependent splitting of pyrrolidine protons (e.g., coalescence at 50°C in DMSO-d6, as in ) to assess rotational barriers .

- X-ray crystallography : Resolve absolute configuration for crystalline intermediates, as applied in for guanidinomethyl-inden derivatives .

Advanced: What experimental designs are suitable for studying this compound’s mechanism of action in antiviral or enzyme inhibition contexts?

Q. Methodological Answer :

- Targeted assays : For antiviral activity (e.g., HIV entry inhibition), use pseudotyped virus assays with CD4+ cells (see and ). Measure IC₅₀ via luciferase reporter gene expression .

- Enzyme kinetics : If targeting cytochrome P450 (e.g., CYP4F11 in ), perform time-dependent inhibition studies with recombinant enzymes and NADPH cofactor. Calculate Ki values using Dixon plots .

- Mutagenesis studies : Map binding residues (e.g., sulfonyl-pyrrolidine interactions) via alanine scanning of target proteins .

Advanced: How should researchers address discrepancies in biological activity data between enantiomers or analogs?

Q. Methodological Answer :

- Dose-response refinement : Test enantiopure compounds (e.g., separate stereoisomers via methods in ) across a wider concentration range (e.g., 0.1–100 µM) to identify false negatives .

- Computational docking : Compare binding poses of active vs. inactive analogs using software like AutoDock Vina. For example, highlights the role of guanidinium groups in binding CD4 mimics .

- Metabolic stability assays : Rule out false negatives caused by rapid degradation in cell media (e.g., CYP3A4-mediated oxidation) using liver microsomes + NADPH .

Advanced: What strategies mitigate impurities from sulfonylation or fluorophenyl coupling steps?

Q. Methodological Answer :

- Reagent purity : Use freshly distilled sulfonyl chlorides to avoid hydrolyzed byproducts (e.g., 4-methoxyphenylsulfonic acid).

- Quenching protocols : Add ice-cold NaHCO₃ immediately post-sulfonylation () to neutralize excess reagent and minimize di-sulfonylated impurities .

- HPLC-MS tracking : Monitor reaction progress with a C18 column (e.g., Chromolith, as in ) to detect early-eluting impurities (e.g., unreacted phenethylamine) .

Advanced: How can structure-activity relationships (SAR) guide further optimization of this compound?

Q. Methodological Answer :

- Substituent scanning : Replace 4-fluorophenyl with 3-fluoro or 4-chloro analogs () to assess electronic effects on target binding .

- Bioisosteric swaps : Replace the pyrrolidine-sulfonyl group with piperidine or morpholine derivatives (see for oxalamide-piperidone analogs) to modulate solubility .

- Free-Wilson analysis : Quantify contributions of individual moieties (e.g., sulfonyl vs. methoxy) to biological activity using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.